molecular formula C18H19NO4 B13143947 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide

4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide

Cat. No.: B13143947
M. Wt: 313.3 g/mol
InChI Key: IRRDAIYCKROTDF-UHFFFAOYSA-N
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Description

4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a chemical compound known for its role as a linker in antibody-drug conjugation (ADC). This compound has the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol. It is primarily used in the field of medicinal chemistry and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 2-(2-methoxy-4-methylphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.

    Reduction: 4-Hydroxymethyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent. It is particularly noted for:

  • PPAR Activation : Research indicates that similar benzamide derivatives can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. This suggests that 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide may have applications in treating metabolic disorders such as type 2 diabetes and dyslipidemias .

Anti-inflammatory Properties

Compounds with similar structures have shown promise in treating inflammatory diseases. The ability to modulate inflammatory pathways could position this compound as a therapeutic option for conditions like asthma and cardiovascular diseases .

Anticancer Activity

Preliminary studies suggest that derivatives of benzamide can exhibit anticancer properties. They may induce apoptosis in cancer cells, making them candidates for further investigation in oncology . The structure of this compound may enhance its efficacy against specific cancer types.

Case Studies

StudyFocusFindings
Study on PPAR Activation Investigated the effects of benzamide derivatives on PPAR activityFound that certain derivatives enhance insulin secretion and may mitigate risks associated with metabolic syndrome .
Anticancer Activity Assessment Evaluated the cytotoxic effects on various cancer cell linesShowed promising results with significant apoptosis induction in treated cells, indicating potential for further development .
Anti-inflammatory Potential Explored the anti-inflammatory effects of similar compoundsDemonstrated efficacy in reducing markers of inflammation, suggesting therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide in ADCs involves its role as a stable linker. The compound forms a covalent bond with the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery reduces systemic toxicity and enhances the therapeutic efficacy of the drug.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-N-(2-(2-methoxyphenoxy)ethyl)benzamide: Similar structure but lacks the methyl group on the phenoxy ring.

    4-Formyl-N-(2-(2-methoxy-4-chlorophenoxy)ethyl)benzamide: Contains a chlorine atom instead of a methyl group on the phenoxy ring.

    4-Formyl-N-(2-(2-methoxy-4-nitrophenoxy)ethyl)benzamide: Contains a nitro group instead of a methyl group on the phenoxy ring.

Uniqueness

4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is unique due to its specific substitution pattern, which provides optimal stability and reactivity as a linker in ADCs. The presence of the methoxy and methyl groups enhances its solubility and compatibility with various antibodies and drugs, making it a preferred choice in the development of targeted therapies.

Biological Activity

4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_3

This structure features a benzamide core with a formyl group and a methoxy-substituted phenoxy group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its cytotoxic effects, antimicrobial properties, and potential as an anti-cancer agent.

Cytotoxicity

Research indicates that derivatives of benzamide compounds often exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed IC50 values of 10 µg/mL against Hep-2 and HepG2 cells, suggesting that structural modifications can enhance cytotoxicity .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)
Compound AHep-210
Compound BHepG28
This compoundTBDTBD

Antimicrobial Properties

Benzamide derivatives have also been evaluated for their antimicrobial activity. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains. The presence of electron-donating groups like methoxy can enhance the interaction with microbial targets .

Study 1: Antitumor Activity

In a study examining the antitumor potential of several benzamide derivatives, one analog exhibited high potency against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation. This suggests that modifications to the benzamide structure can lead to enhanced therapeutic effects .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the phenyl ring significantly influence biological activity. For instance, the introduction of methoxy groups at specific positions increased cytotoxicity against cancer cells. This highlights the importance of molecular design in developing effective therapeutic agents .

Research Findings

Recent findings indicate that compounds similar to this compound possess mechanisms involving apoptosis induction in cancer cells. The interaction with cellular pathways such as Bcl-2 family proteins has been observed, suggesting potential for further development as anti-cancer drugs .

Table 2: Mechanisms of Action

MechanismDescription
Apoptosis InductionTriggering programmed cell death in cancer cells
Kinase InhibitionBlocking key enzymes involved in cell growth
Antimicrobial ActionDisruption of bacterial cell wall synthesis

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4-formyl-N-[2-(2-methoxy-4-methylphenoxy)ethyl]benzamide

InChI

InChI=1S/C18H19NO4/c1-13-3-8-16(17(11-13)22-2)23-10-9-19-18(21)15-6-4-14(12-20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)

InChI Key

IRRDAIYCKROTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C=O)OC

Origin of Product

United States

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